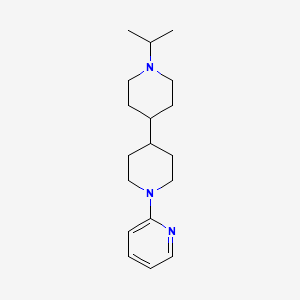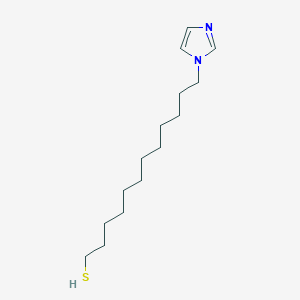![molecular formula C16H24N2O2 B12614624 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde CAS No. 919088-63-4](/img/structure/B12614624.png)
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde is an organic compound with the molecular formula C16H24N2O2 It is a derivative of benzaldehyde, featuring a piperazine ring substituted with a methyl group and a butoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde typically involves the following steps:
Formation of the piperazine derivative: The initial step involves the reaction of piperazine with methyl iodide to form 4-methylpiperazine.
Attachment of the butoxy chain: The next step involves the reaction of 4-methylpiperazine with 1-bromobutane to form 4-(4-methylpiperazin-1-yl)butane.
Formation of the benzaldehyde derivative: Finally, the compound is synthesized by reacting 4-(4-methylpiperazin-1-yl)butane with 4-hydroxybenzaldehyde under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzoic acid.
Reduction: 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and the aldehyde group play crucial roles in these interactions, facilitating binding to the active sites of enzymes or receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)benzaldehyde
- 4-(4-Methylpiperazin-1-yl)butanoic acid
- 4-(4-Methylpiperazin-1-yl)methylbenzene
Uniqueness
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde is unique due to the presence of both the piperazine ring and the butoxy chain, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
919088-63-4 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
4-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde |
InChI |
InChI=1S/C16H24N2O2/c1-17-9-11-18(12-10-17)8-2-3-13-20-16-6-4-15(14-19)5-7-16/h4-7,14H,2-3,8-13H2,1H3 |
InChI Key |
WFNABXNQTTUSHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-([1,1'-biphenyl]-4-sulfinyl)benzoate](/img/structure/B12614545.png)
![Urea, N,N'-dimethyl-N-[[(3-phenylpropyl)imino]methyl]-](/img/structure/B12614556.png)
![Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12614562.png)
![L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine](/img/structure/B12614576.png)
![N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12614585.png)
![2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12614586.png)
![Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate](/img/structure/B12614587.png)

![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)



![3-[Butyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12614617.png)

